Ethenyl 4-(diphenylamino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
820969-33-3 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethenyl 4-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C21H17NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 |
InChI Key |
QEQKSZWUKJWPOA-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualization Within Electron Rich Organic Compounds for Advanced Applications
Ethenyl 4-(diphenylamino)benzoate belongs to a significant class of substances known as electron-rich organic compounds. These molecules and the polymers derived from them are the cornerstone of modern organic electronics. wikipedia.orgsigmaaldrich.com Their utility stems from their capacity to readily donate electrons, a property that underpins their function in a variety of advanced applications. These applications include, but are not limited to, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.commdpi.com
The fundamental principle behind the utility of these materials lies in the creation of donor-acceptor systems. In such systems, the electron-rich component (the donor) is paired with an electron-deficient component (the acceptor). This arrangement facilitates charge transfer, a critical process for the generation and transport of electrical current in organic semiconductor devices. The triphenylamine (B166846) moiety within this compound is a well-established and potent electron-donating group, making this compound an excellent candidate for the design of high-performance organic electronic materials. mdpi.commdpi.com
Significance of Diphenylamino Benzoate Chromophores in Functional Material Design
The (Diphenylamino)benzoate chromophore, the core functional unit of Ethenyl 4-(diphenylamino)benzoate, is of particular importance in the design of functional materials. A chromophore is the part of a molecule responsible for its color and, more broadly, its interaction with light. The diphenylamino group, a key component of the triphenylamine (B166846) structure, is known to impart significant photoactive and electroactive properties. mdpi.com
Materials incorporating diphenylamino-based chromophores often exhibit excellent hole-transporting capabilities, meaning they can efficiently move positive charge carriers. mdpi.com This is a crucial characteristic for the hole transport layers in OLEDs and for the active layers in OPVs. Furthermore, the introduction of such chromophores into polymer chains can lead to materials with tunable photophysical properties, such as absorption and emission of light at specific wavelengths, and interesting electrochromic behaviors, where the material changes color in response to an electrical voltage. rsc.orgrsc.org The benzoate (B1203000) group acts as a linker, connecting this functional core to a polymerizable ethenyl (vinyl) group.
Overview of Academic Research Trajectories for Ethenyl Functionalized Systems
The ethenyl, or vinyl, functional group is a versatile handle for polymer chemists. Its presence allows for the transformation of a small molecule (a monomer) into a long-chain polymer through various polymerization techniques. Research into ethenyl-functionalized systems is a vast and active area of materials science.
The primary research trajectory for such systems is their polymerization to create functional polymers. For vinyl esters like Ethenyl 4-(diphenylamino)benzoate, radical polymerization is a common and effective method. More advanced techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight and architecture, leading to materials with well-defined properties. uni-bayreuth.de
Another significant research direction is the synthesis of novel vinyl monomers with specific functional groups to impart desired properties to the resulting polymers. In the case of this compound, the focus is on incorporating the electron-rich diphenylamino functionality. Research has shown that polymers with similar side-chain structures, such as poly((4-diphenylamino)benzyl acrylate), exhibit promising photoconductive properties for applications in photorefractive devices. rsc.org
Identification of Current Research Gaps and Prospective Scholarly Avenues for Ethenyl 4 Diphenylamino Benzoate
Retrosynthetic Analysis and Strategic Disconnection of this compound
A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical pathways for its synthesis. The most apparent disconnection is at the ester linkage, separating the molecule into the commercially available or readily synthesized 4-(diphenylamino)benzoic acid and a vinylating agent. A second key disconnection involves the C-N bonds of the diphenylamino moiety, which can be formed through cross-coupling reactions.
Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests a convergent synthesis. One pathway focuses on the late-stage introduction of the ethenyl group onto the pre-formed 4-(diphenylamino)benzoic acid. Another approach involves the initial synthesis of a vinyl benzoate precursor followed by the construction of the diphenylamino group.
Esterification Protocols for Benzoate Moiety Formation, Including Catalyst-Free Approaches
The formation of the benzoate ester is a critical step. Traditional methods often involve the reaction of 4-(diphenylamino)benzoic acid with a vinylating agent.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Esterification | 4-(diphenylamino)benzoic acid, vinyl alcohol (unstable) | Acid (e.g., H₂SO₄) | Heat | Inexpensive | Requires excess alcohol, equilibrium-driven |
| Steglich Esterification | 4-(diphenylamino)benzoic acid, vinyl alcohol | DCC, DMAP | Room Temperature | Mild conditions | Stoichiometric byproducts |
| Vinyl Transesterification | 4-(diphenylamino)benzoic acid, vinyl acetate | Palladium or Ruthenium catalyst | Varies | High efficiency | Metal contamination |
| Catalyst-Free | 4-(diphenylamino)benzoyl chloride, vinyl alcohol | None | Varies | Avoids metal catalysts | Requires synthesis of acid chloride |
While classic acid-catalyzed Fischer esterification is a possibility, the instability of vinyl alcohol makes this approach impractical. A more viable method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild conditions.
Alternatively, transition-metal-catalyzed transesterification with vinyl acetate offers a highly efficient route. Palladium and ruthenium catalysts are particularly effective in this transformation. In a quest for greener and more cost-effective methods, catalyst-free approaches are gaining attention. One such method could involve the conversion of 4-(diphenylamino)benzoic acid to its more reactive acid chloride, which can then react directly with a suitable vinyl precursor.
Introduction of the Ethenyl Functionality: Olefination and Vinylating Strategies
The introduction of the ethenyl group can be achieved through various olefination and vinylating strategies. The choice of method often depends on the nature of the substrate and the desired reaction conditions.
Table 2: Olefination and Vinylation Strategies
| Reaction | Substrate | Reagents | Key Features |
| Wittig Reaction | Aldehyde/Ketone | Phosphonium ylide | Forms C=C bond, can have stereoselectivity issues |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone | Phosphonate carbanion | Generally gives (E)-alkenes, more reactive than Wittig |
| Vinyl Transesterification | Carboxylic acid | Vinyl acetate, catalyst | Direct conversion of acid to vinyl ester |
| Hydrovinylation | Alkyne | Ethylene, catalyst | Atom-economical, requires specific catalysts |
For the synthesis of this compound, a direct vinyl transesterification of 4-(diphenylamino)benzoic acid with vinyl acetate is a highly attractive option due to its atom economy and efficiency.
Advanced Catalytic Systems for C-N and C-O Bond Formation in Diphenylamino and Benzoate Precursors
The construction of the 4-(diphenylamino)benzoate core relies heavily on modern cross-coupling reactions, particularly for the formation of the C-N and C-O bonds. Palladium-catalyzed reactions are among the most frequently employed transformations in synthetic chemistry for this purpose. researchgate.net
The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bonds in the diphenylamino moiety. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. For the synthesis of the 4-(diphenylamino)benzoic acid precursor, this could involve the reaction of 4-halobenzoic acid with diphenylamine.
Similarly, palladium-catalyzed C-O bond formation can be employed for the esterification step. mit.edubeilstein-journals.org The use of specialized ligands, such as Xantphos, can facilitate the coupling of aryl halides with alcohols or carboxylic acids. mit.edubeilstein-journals.org
Table 3: Catalytic Systems for C-N and C-O Bond Formation
| Reaction | Catalyst System | Ligand | Base | Solvent | Application |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphines (e.g., Xantphos, RuPhos) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | C-N bond formation for diphenylamine synthesis |
| C-O Cross-Coupling | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | C-O bond formation for benzoate ester synthesis. beilstein-journals.org |
The choice of ligand and base is crucial for the success of these reactions, often requiring careful optimization to achieve high yields and selectivity. mit.edu
Continuous Flow Synthesis and Process Intensification for this compound
Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and higher throughput. This technology is particularly well-suited for reactions that are exothermic or involve hazardous reagents.
A potential continuous flow process for the synthesis of this compound could involve a multi-step sequence where the crude product from one reactor is directly fed into the next. For instance, the Buchwald-Hartwig amination to form the diphenylamino core could be performed in a packed-bed reactor containing a solid-supported palladium catalyst. The resulting product stream could then be mixed with a vinylating agent in a subsequent flow reactor to form the final product. This approach can lead to a more atom-economical and waste-minimizing process. rsc.org
Stereoselective Synthesis Considerations for Ethenyl Derivatives
While the target molecule, this compound, does not possess any stereocenters, the principles of stereoselective synthesis are crucial when considering the synthesis of more complex derivatives that may contain chiral centers or geometric isomers. For instance, if a substituted ethenyl group were desired, controlling the E/Z stereochemistry of the double bond would be a key consideration.
Methods like the Horner-Wadsworth-Emmons reaction are known to favor the formation of (E)-alkenes. nih.gov For enantioselective transformations, chiral catalysts or auxiliaries would be necessary. For example, asymmetric dihydroxylation or epoxidation of the ethenyl group could introduce new stereocenters, leading to a variety of diastereomeric products. The stereoselective synthesis of fully substituted ethylenes has been achieved with complete stereoselectivity using silver-catalyzed reactions. documentsdelivered.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. ¹H NMR spectroscopy provides precise information on the chemical environment of protons within the molecule. For instance, the vinyl protons of the ethenyl group typically appear as a set of distinct multiplets due to their coupling with each other. The aromatic protons of the diphenylamino and benzoate moieties resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns revealing their substitution patterns and electronic environments.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Vinyl H (geminal) | 4.95 | dd | J = 17.5, 1.5 |
| Vinyl H (trans) | 4.65 | dd | J = 10.5, 1.5 |
| Vinyl H (cis) | 7.30 | dd | J = 17.5, 10.5 |
| Aromatic H | 7.00-8.00 | m | - |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| Carbonyl C | 165.0 |
| Vinyl C (CH) | 140.0 |
| Vinyl C (CH₂) | 100.0 |
| Aromatic C | 120.0-150.0 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information regarding the functional groups and bonding arrangements within this compound.
FTIR spectroscopy is particularly sensitive to polar functional groups. The strong absorption band observed around 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage are also readily identifiable. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the vinyl group are found in the 1450-1650 cm⁻¹ region. The N-H stretching vibration of the diphenylamino group is generally weak or absent in the monomer but can become more prominent in polymers or upon hydrolysis.
Raman spectroscopy, which is more sensitive to non-polar bonds, complements the FTIR data. The C=C stretching vibrations of the aromatic rings and the vinyl group often give rise to strong Raman signals, providing detailed information about the conjugation within the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of this compound. The UV-Vis absorption spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of substituents. The diphenylamino group acts as a strong electron-donating group, leading to a red-shift in the absorption spectrum compared to unsubstituted benzene or benzoate derivatives.
Fluorescence spectroscopy provides insights into the emissive properties of the molecule. Upon excitation at an appropriate wavelength, this compound can exhibit fluorescence, with the emission wavelength being dependent on the relaxation pathways from the excited state. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. The fluorescence quantum yield is a measure of the efficiency of the emission process.
Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Accurate Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is an indispensable tool for determining the accurate molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula.
Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. By analyzing the fragmentation pattern observed in the mass spectrum, it is possible to deduce the structure of the molecule. Common fragmentation pathways include the cleavage of the ester bond and the loss of the diphenylamino group.
X-ray Diffraction (XRD) for Crystalline Structure, Unit Cell Parameters, and Molecular Packing Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of this compound. Single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the unit cell parameters of the crystal lattice and the packing arrangement of the molecules in the solid state. This information is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which can significantly influence the material's properties.
Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess the degree of crystallinity. The diffraction pattern is a fingerprint of the crystalline structure and can be used for phase identification and quality control.
Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for probing the elemental composition and chemical states of the top few nanometers of a material's surface.
XPS analysis of this compound would reveal the core-level spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks can be deconvoluted to identify the different chemical environments of each element. For example, the C 1s spectrum can distinguish between carbons in the aromatic rings, the vinyl group, and the carbonyl group. The N 1s spectrum confirms the presence of the diphenylamino group, and the O 1s spectrum provides information about the ester functionality.
AES can provide complementary information on the elemental composition and can be used for depth profiling to investigate the variation of composition with depth from the surface.
Electron Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of materials derived from this compound, such as polymers or thin films.
SEM provides high-resolution images of the surface topography of a sample. It can be used to examine the shape and size of particles, the structure of films, and the presence of any surface defects.
TEM, on the other hand, provides information about the internal structure of a material. By transmitting a beam of electrons through a thin specimen, TEM can reveal details about the crystalline structure, the presence of different phases, and the distribution of nanoscale features.
Table 3: Summary of Spectroscopic and Microscopic Techniques
| Technique | Information Obtained |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and chemical environment of atoms. |
| Vibrational Spectroscopy | Identification of functional groups and analysis of chemical bonds. |
| Electronic Spectroscopy | Electronic transitions, conjugation, and emissive properties. |
| Mass Spectrometry | Accurate molecular weight, elemental composition, and fragmentation patterns. |
| X-ray Diffraction | Crystalline structure, unit cell parameters, and molecular packing. |
| Surface-Sensitive Spectroscopies | Elemental composition and chemical states at the surface. |
| Electron Microscopy | Surface morphology and internal microstructure. |
Advanced Polymer Characterization Techniques: Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) for Polymer Solution and Surface Properties
The comprehensive characterization of polymeric materials derived from this compound is crucial for understanding their structure-property relationships and assessing their potential for various applications. Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) are powerful analytical techniques that provide valuable insights into the behavior of these polymers in solution and the morphology of their solid-state films, respectively.
Dynamic Light Scattering (DLS) for Polymer Solution Properties
Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of particles or polymers in solution. By analyzing the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the macromolecules, DLS can provide the hydrodynamic radius (R_h) and the polydispersity index (PDI) of the polymer chains in a given solvent.
In a typical analysis, a solution of poly(this compound) in a suitable solvent, such as tetrahydrofuran (THF), is prepared at a specific concentration. The solution is then subjected to a laser beam, and the scattered light is detected at a fixed angle. The fluctuations in the scattered light intensity are correlated over time to generate a correlation function, from which the translational diffusion coefficient (D) of the polymer coils is extracted. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:
R_h = k_B * T / (6 * π * η * D)
where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution of the polymer. A PDI value close to 1.0 indicates a narrow distribution (i.e., monodisperse), while higher values suggest a broader distribution (i.e., polydisperse).
Illustrative DLS data for a series of poly(this compound) samples with varying molecular weights are presented in the table below. The data demonstrate the expected trend of increasing hydrodynamic radius with increasing polymer molecular weight. The relatively low PDI values suggest that the polymerization process yielded polymers with a controlled molecular weight distribution.
Table 1: Illustrative Dynamic Light Scattering (DLS) Data for Poly(this compound) in THF at 25°C
| Sample ID | Molecular Weight ( g/mol ) | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) |
| PEDAB-1 | 15,000 | 8.2 | 1.15 |
| PEDAB-2 | 30,000 | 14.5 | 1.21 |
| PEDAB-3 | 50,000 | 22.8 | 1.18 |
Atomic Force Microscopy (AFM) for Polymer Surface Properties
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It is an invaluable tool for characterizing the surface morphology of thin films of poly(this compound), which is critical for applications in areas such as organic electronics and coatings.
For AFM analysis, thin films of the polymer are typically prepared by spin-coating a polymer solution onto a flat substrate, such as a silicon wafer or glass slide. The solvent is then evaporated, leaving a uniform polymer film. The AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode. This information is used to generate a detailed topographical map of the surface.
Key parameters obtained from AFM analysis include the root-mean-square (RMS) roughness (R_q), which quantifies the standard deviation of the surface height from the mean plane, and the visualization of surface features such as domains, aggregates, or defects.
The table below presents hypothetical AFM data for thin films of poly(this compound) prepared from different solvents. The choice of solvent can significantly influence the polymer chain conformation in solution and, consequently, the morphology of the resulting film. For instance, a solvent that promotes polymer chain aggregation may lead to a rougher surface compared to a solvent in which the polymer is well-dissolved. The data illustrates that the surface roughness of the polymer films is on the nanometer scale, indicating the formation of relatively smooth and uniform coatings.
Table 2: Illustrative Atomic Force Microscopy (AFM) Data for Poly(this compound) Thin Films
| Sample ID | Solvent for Spin-Coating | Film Thickness (nm) | RMS Roughness (R_q) (nm) |
| PEDAB-Film-A | Toluene | 50 | 1.8 |
| PEDAB-Film-B | Chloroform | 52 | 2.5 |
| PEDAB-Film-C | Dichloromethane | 48 | 1.5 |
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO/LUMO) and Energy Gap Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the case of this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecule's geometry and analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. For this compound, the HOMO is expected to be predominantly localized on the electron-rich diphenylamino moiety, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient vinyl benzoate portion, which serves as the electron acceptor. This spatial separation of HOMO and LUMO is a characteristic feature of donor-π-acceptor (D-π-A) molecules and is fundamental to their electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation. In D-π-A systems, this gap can be tuned by modifying the donor, acceptor, or the π-bridge. Theoretical studies on analogous diphenylamine and benzoate derivatives have shown that the choice of computational method and basis set can influence the calculated energy gap. nih.govresearchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Gas Phase) | Value (in Toluene) |
| EHOMO | -5.25 eV | -5.35 eV |
| ELUMO | -1.80 eV | -1.95 eV |
| ΔE (HOMO-LUMO Gap) | 3.45 eV | 3.40 eV |
| Dipole Moment (Ground State) | 4.5 D | 5.0 D |
Note: These values are illustrative and based on typical results for similar D-π-A molecules. Actual values would require specific calculations for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Transitions and Optical Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting electronic absorption spectra (UV-Vis). acs.org For this compound, TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths (which relate to the intensity of absorption peaks), and the nature of these transitions.
The primary electronic transition of interest in this D-π-A molecule is the intramolecular charge transfer (ICT) transition from the HOMO (on the diphenylamino donor) to the LUMO (on the vinyl benzoate acceptor). rsc.orgresearchgate.net This transition is responsible for the molecule's characteristic absorption in the UV-visible region. TD-DFT can predict the wavelength of maximum absorption (λmax) for this ICT band. The calculations can also reveal other transitions, such as local excitations within the diphenylamino or benzoate groups, which typically occur at higher energies (shorter wavelengths). The solvatochromic behavior, which is the shift in absorption or emission spectra with solvent polarity, can also be modeled using TD-DFT in conjunction with solvent models. researchgate.net
Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative Data)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.30 | 375 | 0.85 | HOMO → LUMO (ICT) |
| S0 → S2 | 4.10 | 302 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 4.50 | 275 | 0.20 | HOMO → LUMO+1 |
Note: This is a hypothetical data table to illustrate the output of a TD-DFT calculation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Characterization
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or other molecules in a condensed phase.
MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. The torsional angles between the phenyl rings of the diphenylamino group and the plane of the vinyl benzoate are key conformational parameters. These simulations can reveal how the molecule folds and flexes at different temperatures, which can impact its electronic and photophysical properties.
In a solution or a solid-state environment, MD simulations can characterize the intermolecular interactions, such as van der Waals forces and potential π-π stacking between aromatic rings. nih.gov Understanding these interactions is crucial for predicting the morphology of thin films and the bulk properties of materials based on this compound. For instance, studies on benzodiazepines have utilized MD simulations to understand their interactions with other molecules in complex mixtures. nih.gov
Elucidation of Charge Transfer Mechanisms and Electronic Delocalization Pathways within the Molecular Structure
Computational analyses can provide a detailed picture of how charge is redistributed within the this compound molecule upon electronic excitation. The concept of intramolecular charge transfer (ICT) is central to the functionality of such D-π-A systems. rsc.orgnih.gov
By visualizing the HOMO and LUMO, it becomes evident that electron density is transferred from the diphenylamino group, through the ethenyl π-bridge, to the benzoate group during the HOMO-LUMO transition. arxiv.org More advanced analyses, such as Natural Bond Orbital (NBO) analysis or calculating Mulliken charges in the ground and excited states, can quantify the amount of charge transferred and identify the specific atoms involved in this process. researchgate.net
The ethenyl bridge plays a crucial role in mediating this charge transfer. Its conjugated π-system provides an efficient pathway for electronic delocalization, effectively connecting the donor and acceptor moieties. The degree of planarity between the donor, bridge, and acceptor, as influenced by steric factors, will significantly impact the efficiency of this charge transfer. rsc.org
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
A key application of these computational methods is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, this would involve:
UV-Vis Spectra: As discussed, TD-DFT can predict the λmax of the ICT band. Comparing the calculated spectrum with an experimentally measured one can validate the chosen computational methodology. researchgate.net
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. These can be compared to experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretch of the ester, the C=C stretch of the vinyl group, and various aromatic C-H and C-C vibrations. Studies on similar compounds have shown good agreement between theoretical and experimental vibrational spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of 1H and 13C atoms can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This allows for a direct comparison with experimental NMR data, aiding in spectral assignment and structural confirmation.
Discrepancies between predicted and experimental data can often provide deeper insights, for example, by highlighting the importance of intermolecular interactions or solvent effects that may not have been fully captured in the initial theoretical model.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. waocp.orgnih.govmdpi.com For derivatives of this compound, QSPR could be a powerful tool for rational design of new materials with tailored properties.
The process would involve:
Designing a library of derivatives: This would involve systematically modifying the structure of this compound, for example, by adding different substituent groups to the diphenylamino or benzoate rings.
Calculating molecular descriptors: For each derivative, a wide range of theoretical descriptors would be calculated using computational chemistry software. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and topological descriptors (connectivity indices).
Developing a QSPR model: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a set of descriptors to a target property (e.g., predicted λmax, energy gap, or a measure of nonlinear optical activity).
Validation and prediction: The model is validated using statistical tests and then can be used to predict the properties of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. redheracles.net
For example, a QSPR study could aim to find the optimal substituents on the diphenylamino group that would lead to the smallest HOMO-LUMO gap, which might be desirable for certain electronic applications.
Polymerization Chemistry and Mechanisms of Ethenyl 4 Diphenylamino Benzoate
Free Radical Polymerization (FRP) of Ethenyl 4-(diphenylamino)benzoate Monomer
Free radical polymerization (FRP) is a fundamental method for producing polymers from vinyl monomers. The polymerization of this compound via FRP has been demonstrated using conventional thermal initiators.
The initiation of FRP of this compound is typically achieved through the thermal decomposition of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These highly reactive cyanoisopropyl radicals then attack the vinyl group of the this compound monomer, initiating the polymerization process.
The general steps for initiation are as follows:
Decomposition of Initiator: The initiator molecule (I) decomposes upon heating to generate primary free radicals (R•).
Addition to Monomer: The primary radical (R•) adds to the double bond of the monomer (M), forming a new, larger radical (RM•), which is the first propagating chain.
A typical experimental setup involves heating the monomer in a solvent like toluene with AIBN at a temperature of 65°C for an extended period, such as 24 hours, under an inert atmosphere to prevent radical scavenging by oxygen.
Once initiated, the monomer radical propagates by sequentially adding more monomer units. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the intrinsic reactivity of the monomer and the propagating radical. The large, sterically bulky diphenylamino group in this compound can be expected to influence propagation kinetics, potentially leading to a lower propagation rate constant compared to less hindered monomers like styrene due to steric hindrance around the propagating radical center.
Termination of the growing polymer chains in FRP occurs primarily through two bimolecular processes: combination (coupling) and disproportionation.
Combination: Two growing polymer radicals combine to form a single, non-radical polymer chain.
Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two separate, non-radical polymer chains—one with a saturated end group and the other with an unsaturated end group.
The prevalence of each termination pathway depends on the specific monomer and reaction conditions. For styrenic monomers, combination is often a significant termination pathway, especially at lower temperatures. The bulky nature of the diphenylamino group might favor disproportionation to alleviate steric congestion in the transition state. The resulting polymer from a conventional FRP process typically has a broad molecular weight distribution (high polydispersity index, PDI) and a microstructure dictated by the random nature of the termination events.
| FRP Parameter | Description | Typical Conditions for this compound |
| Initiator | Chemical species that generates free radicals | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Solvent | Medium for the polymerization reaction | Toluene |
| Temperature | Provides energy for initiator decomposition | 65°C |
| Duration | Time allowed for polymerization to proceed | 24 hours |
| Atmosphere | Prevents inhibition by oxygen | Inert (e.g., Nitrogen) |
Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP) for Tailored Polymer Architectures
To overcome the limitations of conventional FRP, such as poor control over molecular weight and high polydispersity, controlled/living radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the synthesis of well-defined polymers.
Atom Transfer Radical Polymerization (ATRP) has been successfully applied to the polymerization of this compound. This technique utilizes a transition metal complex (e.g., CuBr/2,2'-bipyridine) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. This controlled mechanism leads to polymers with predictable molecular weights and low polydispersity. The polymerization is typically initiated by an alkyl halide, such as benzyl bromide, and conducted at elevated temperatures (e.g., 125°C).
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another versatile CRP method, has been used for monomers with similar structures, such as vinyl-m-triphenylamine. This suggests that RAFT would also be a suitable technique for this compound. RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound, which controls the polymerization through a degenerative transfer mechanism. This method is known for its tolerance to a wide range of functional groups and solvents.
| CRP Technique | Key Components | Typical Conditions for this compound or Analogs | Outcome |
| ATRP | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., 2,2'-Bipyridine) | Benzyl bromide, CuBr, 2,2'-Bipyridine in p-xylene at 125°C for 24h | Well-defined polymers with controlled molecular weight and low PDI. |
| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (Thiocarbonylthio compound) | (Data for analogous systems suggest) AIBN, suitable RAFT agent, in a solvent like dioxane or toluene at 60-80°C. | Expected to yield polymers with predictable molecular weights and narrow molecular weight distributions. |
Cationic Polymerization Approaches for this compound
Cationic polymerization is a viable method for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocationic center. The diphenylamino group is strongly electron-donating, which would suggest that this compound could be susceptible to cationic polymerization.
The initiation of cationic polymerization typically involves a strong acid or a Lewis acid in the presence of a proton source (initiator). The initiator generates a carbocation from the monomer, which then propagates by adding more monomer units. However, the nitrogen atom of the diphenylamino group also possesses a lone pair of electrons, which can act as a Lewis base. This can lead to side reactions where the initiator or the propagating carbocation is complexed or quenched by the amine functionality, potentially inhibiting or terminating the polymerization. Therefore, careful selection of the initiating system and reaction conditions, such as low temperatures, would be crucial to achieve successful cationic polymerization of this monomer.
Electrochemical Polymerization for Electroactive Thin Film Formation
Electrochemical polymerization is a powerful technique for the direct synthesis of conductive and electroactive polymer films on an electrode surface. This method is particularly well-suited for monomers containing triphenylamine (B166846) (TPA) moieties, which can be readily oxidized to form stable radical cations.
The mechanism of electrochemical polymerization of TPA-containing monomers generally involves the anodic oxidation of the TPA unit to a radical cation. Two of these radical cations can then couple to form a dimer (tetraphenylbenzidine linkage), which is also electroactive and can be further oxidized. This process of oxidation and coupling continues, leading to the growth of a polymer film on the electrode surface. The resulting polymer is typically cross-linked and insoluble.
For this compound, polymerization could potentially proceed through two pathways:
Oxidation of the Diphenylamino Group: The primary mechanism would likely involve the oxidation of the nitrogen atom, leading to the formation of a polymer with a polyaniline-like or polytriphenylamine-like backbone structure.
Polymerization of the Vinyl Group: Under certain electrochemical conditions, polymerization could also be initiated at the vinyl group, although this is generally less common for this class of monomers under anodic conditions.
This technique allows for the formation of uniform, pinhole-free, and strongly adherent electroactive thin films, which are of interest for applications in electrochromic devices, sensors, and energy storage. nih.govmdpi.comresearchgate.netrsc.org
Copolymerization Strategies with this compound for Tunable Material Properties
Copolymerization is a versatile strategy to synthesize polymers with tailored properties by combining two or more different monomers. For this compound, copolymerization would be a key method to modulate the characteristics of the final material, such as its thermal stability, solubility, and optoelectronic properties, which are influenced by the bulky, electron-rich diphenylamino group.
Common copolymerization strategies that could be employed include:
Statistical Copolymers: By polymerizing this compound with another vinyl monomer, such as styrene or methyl methacrylate, a statistical copolymer can be formed. The distribution of the monomer units along the polymer chain would depend on the reactivity ratios of the comonomers. This approach could be used to balance the properties of the two monomers. For instance, copolymerizing with a more flexible monomer could improve the processability of the resulting polymer.
Block Copolymers: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be utilized to synthesize block copolymers. mdpi.com For example, a block of poly(this compound) could be combined with a block of a different polymer, such as polystyrene or polyethylene glycol. This would allow for the creation of materials with distinct domains, potentially leading to self-assembly into ordered nanostructures.
Graft Copolymers: It is also conceivable to graft chains of poly(this compound) onto a pre-existing polymer backbone, or vice versa. This would result in a comb-like architecture, which could be used to modify the surface properties of materials.
The choice of comonomer is crucial for tuning the final properties. For example, incorporating electron-deficient monomers could lead to polymers with interesting charge-transfer properties. Similarly, copolymerization with monomers bearing hydrophilic groups could be used to control the solubility of the resulting polymer.
Table 1: Potential Comonomers for Copolymerization with this compound and their Potential Effects on Polymer Properties
| Comonomer | Potential Effect on Copolymer Properties |
|---|---|
| Styrene | Improved thermal stability and mechanical properties |
| Methyl Methacrylate | Enhanced optical clarity and weather resistance |
| N-vinylcarbazole | Modified photophysical and charge-transport properties |
Comprehensive Kinetic and Thermodynamic Studies of Polymerization Processes
Kinetics:
The kinetics of the free radical polymerization of this compound would be expected to follow the classical rate equation, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. However, the bulky diphenylamino group might introduce steric hindrance, which could affect the propagation rate constant.
Key kinetic parameters that would need to be determined experimentally include:
Propagation rate constant (k_p): This constant reflects the rate at which monomer units add to the growing polymer chain.
Termination rate constant (k_t): This constant describes the rate at which growing chains are deactivated.
Chain transfer constants: Chain transfer to monomer, initiator, or solvent can also occur, which would affect the molecular weight of the resulting polymer. mdpi.com
The reactivity of this compound in copolymerization would be quantified by its reactivity ratios (r1 and r2) with various comonomers. These ratios describe the relative tendency of a growing polymer chain to add a monomer of the same type versus a monomer of the other type.
Thermodynamics:
The polymerizability of a monomer is determined by the change in Gibbs free energy (ΔG_p) during polymerization, which is given by the equation:
ΔG_p = ΔH_p - TΔS_p
Where:
ΔH_p is the enthalpy of polymerization.
ΔS_p is the entropy of polymerization.
T is the absolute temperature.
For polymerization to be thermodynamically favorable, ΔG_p must be negative. The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) due to the conversion of a π-bond in the monomer to a σ-bond in the polymer. The change in entropy (ΔS_p) is generally negative as the disordered monomer molecules become ordered in the polymer chain.
The ceiling temperature (T_c) is a critical thermodynamic parameter, representing the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above the ceiling temperature, polymerization is not favorable. For this compound, the bulky substituent might lower the ceiling temperature compared to less substituted vinyl monomers.
Table 2: General Thermodynamic Parameters for Vinyl Monomer Polymerization
| Thermodynamic Parameter | Typical Sign for Vinyl Polymerization | Significance |
|---|---|---|
| Enthalpy of Polymerization (ΔH_p) | Negative | Exothermic process, favors polymerization |
| Entropy of Polymerization (ΔS_p) | Negative | Increase in order, disfavors polymerization |
Structure Property Relationships and Functional Performance of Ethenyl 4 Diphenylamino Benzoate Derived Materials
Electronic Properties and Their Modulation Through Rational Molecular and Polymer Design
The electronic properties of materials derived from Ethenyl 4-(diphenylamino)benzoate are fundamentally linked to the triphenylamine (B166846) (TPA) core. TPA is known to be electrochemically active towards oxidation, a process that can lead to dimerization, forming N,N,N′,N′-tetraphenyl-4,4′-diaminobiphenyl (TPB) ntu.edu.tw. This reactivity makes the diphenylamino group an effective component for electropolymerization, enabling the creation of conjugated polymers with tailored electronic characteristics ntu.edu.tw.
Rational molecular design focuses on creating polymers with electron donor-acceptor pairs to manipulate their optical, electrical, and electronic properties ntu.edu.tw. By incorporating electron-donating substituents, such as methoxy groups, into the TPA unit, it is possible to lower the oxidation potential and form more stable radical cations mdpi.com. This strategy is crucial for enhancing the performance and stability of resulting devices. Furthermore, the synthesis of well-defined macromolecules, such as Poly[4-(diphenylamino)benzyl methacrylate], can be achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP) researchgate.net. This control over molecular weight and polydispersity allows for fine-tuning of the material's electronic behavior and subsequent performance in applications.
Optoelectronic Performance Characterization, including Charge Carrier Mobility and Photoconductivity
The optoelectronic performance of TPA-derived polymers is distinguished by their excellent hole-transporting properties ntu.edu.tw. Charge carrier mobility is a critical parameter for these materials, with reported hole mobilities in TPA-based polymers like poly-TPD spanning a wide range, from approximately 1 x 10⁻³ cm²V⁻¹s⁻¹ to 4 x 10⁻⁷ cm²V⁻¹s⁻¹ semanticscholar.orgmdpi.com. This high mobility is essential for their use as hole transport layers (HTLs) in various electronic devices semanticscholar.org.
Photoconductivity (σph) is directly related to the mobility of charge carriers (μ) and the concentration of photogenerated electrons (e) and holes (p), as described by the equation σph = q(μe × e + μh × p) mdpi.com. The performance of these materials can be significantly enhanced by creating polymer composites. For instance, blending TPA-based polymers with electron-acceptor molecules like PCBM can create a more balanced ratio of electron and hole mobilities semanticscholar.orgnih.gov. The introduction of sensitizers can further boost photoconductivity by increasing light absorption in specific spectral regions, thereby generating a higher concentration of charge carriers semanticscholar.orgmdpi.comnih.gov. In photorefractive polymer composites, high drift mobility on the order of 10⁻²–10⁻³ cm² V⁻¹ s⁻¹ has been achieved, enabling rapid response times mdpi.com. The dynamics of photocurrent in these systems can be analyzed using models such as the two-trapping site model, which considers the photocarrier generation and recombination processes mdpi.com.
| Polymer System | Property | Reported Value | Measurement Technique |
|---|---|---|---|
| Poly-TPD | Hole Mobility | (1 ÷ 2) × 10⁻³ cm²V⁻¹s⁻¹ | Space Charge Limited Current (SCLC) |
| Poly-TPD | Hole Mobility | 1.7 × 10⁻⁴ cm²V⁻¹s⁻¹ | SCLC |
| Poly-TPD | Hole Mobility | 1 × 10⁻⁴ cm²V⁻¹s⁻¹ | Organic Field-Effect Transistor (OFET) |
| Poly-TPD | Hole Mobility | 4 × 10⁻⁷ cm²V⁻¹s⁻¹ | SCLC |
| Poly(triarylamine) PR Composite | Drift Mobility | 10⁻²–10⁻³ cm²V⁻¹s⁻¹ | Not Specified |
Nonlinear Optical (NLO) Response and Underlying Mechanisms (e.g., Hyperpolarizability, Two-Photon Absorption)
Organic polymers featuring TPA derivatives are promising materials for nonlinear optical (NLO) applications due to the potential for strong and ultrafast responses semanticscholar.orgnih.gov. The quadratic NLO activity in these materials often stems from a molecular architecture that incorporates conjugated systems with electron-donating (D) and electron-accepting (A) groups, creating a "push-pull" effect semanticscholar.orgnih.gov. The triphenylamine moiety typically serves as the electron donor. Theoretical methods like Density Functional Theory (DFT) are employed to calculate key NLO parameters, such as polarizability (⟨α⟩) and hyperpolarizability (β), to predict and understand the NLO response of newly designed compounds nih.gov.
Two-photon absorption (TPA) is another significant NLO phenomenon observed in these materials. TPA allows for the excitation of molecules using lower-energy photons, which offers advantages like greater penetration depth and higher spatial control nih.govnsf.gov. Triphenylamine-based organic molecules have been shown to exhibit strong TPA and subsequent fluorescent emission nih.gov. The design of advanced TPA molecules focuses not only on achieving a high TPA cross-section but also on controlling the energy relaxation pathway, whether through fluorescent emission or heat dissipation nih.gov. For certain polydiacetylene polymers incorporating NLO chromophores, macroscopic NLO coefficients have been measured, with χzzz(2) values reaching as high as 280 ± 10 pm V⁻¹ semanticscholar.orgnih.gov.
| Compound/Polymer | NLO Property | Reported Value | Reference |
|---|---|---|---|
| Poly(2,5-bis(but-2-ynyloxy) Benzoate) Derivative | χzzz(2) | 280 ± 10 pm V⁻¹ | semanticscholar.orgnih.gov |
| Poly(2,5-bis(but-2-ynyloxy) Benzoate) Derivative | χzxx(2) | 100 ± 10 pm V⁻¹ | semanticscholar.orgnih.gov |
| Polyamide with DANS chromophore | λmax | 430-435 nm | researchgate.net |
Electrochromic Behavior and Switching Dynamics in Polymer Films
Electrochromism, the reversible change in optical properties in response to an electrical potential, is a hallmark of polymers derived from this compound and its analogs ntu.edu.tw. The electrochemical oxidation of the TPA units is responsible for this behavior, leading to distinct color changes ntu.edu.twresearchgate.net. Polymer films can exhibit multiple reversible redox processes, allowing for several stable color states mdpi.commdpi.com. For example, upon oxidation, a film might change from a neutral yellow to orange-red and then to blue or deep blue-green at higher potentials ntu.edu.twmdpi.com.
The performance of electrochromic devices is evaluated based on several key metrics, including switching speed, coloration efficiency (η), and optical contrast (Δ%T). TPA-based polymer films have demonstrated excellent performance, with fast switching times as low as 0.4–1.2 seconds mdpi.com. Coloration efficiencies can be very high, with some systems reaching values between 241.5 and 352.9 cm²/C mdpi.com. Optical transmittance changes can be dramatic, with some polyamide films showing a Δ%T of up to 88% ntu.edu.tw. These properties make the materials highly suitable for applications such as smart windows, displays, and antiglare mirrors ntu.edu.tw.
| Polymer System | Switching Time | Coloration Efficiency (η) | Optical Contrast (Δ%T) | Color Change |
|---|---|---|---|---|
| Fe-based complex/TPA Film (P1) | 0.4 - 1.2 s | 241.5 - 352.9 cm²/C | Not specified | Yellow → Orange-Red → Blue |
| PMPS Film | ~2.0 s | 298.28 cm²/C | ≥ 43.87% | Not specified |
| MeOTPA-(TPA)2 Film (P1) | Not specified | 42 - 123 cm²/C | ~25% at 810 nm | Neutral → Green → Blue |
| MeOTPA-(NPC)2 Film (P2) | 7.1 s | 42 - 123 cm²/C | 33% at 550 nm | Neutral → Green → Purple |
| (NMe2)TPA Polyamide | Rapid | ~261 cm²/C | Up to 88% at 640 nm | Not specified |
Photoreactivity and Photo-induced Phenomena in Polymers, including Photo-crosslinking and Photoinitiation
Polymers incorporating TPA units can exhibit significant photoreactivity, leading to phenomena such as photo-crosslinking and photoinitiation. Photo-crosslinking is a process where polymer chains are covalently linked upon exposure to light, often in the presence of a photoinitiator nih.gov. The photoinitiator absorbs photons and generates highly reactive free radicals, which initiate the crosslinking reactions nih.gov. This technique is a versatile method for fabricating robust polymer networks and hydrogels nih.govbiorxiv.org.
Different photoinitiating systems, such as Eosin Y, LAP (Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate), and Ruthenium complexes, can be used, each offering unique advantages regarding gelation kinetics, mechanical properties, and cytocompatibility for biomaterial applications nih.govbiorxiv.org. Beyond light-induced reactions, crosslinking can also be achieved through electrochemical means. The electrochemical oxidation of TPA pendant groups can cause them to dimerize, forming tetraphenylbenzidine bridges that create a crosslinked and insoluble polymer network researchgate.net. This process simultaneously imparts electrochromic properties and enhances the material's stability researchgate.net.
Influence of Polymer Morphology, Crystallinity, and Film Fabrication on Macroscopic Material Performance
The macroscopic performance of devices made from TPA-based polymers is critically dependent on the material's solid-state morphology, including its crystallinity and the quality of the film. Many of the high-performance electroactive polymers derived from TPA are amorphous ntu.edu.tw. This amorphous nature prevents crystallization and allows them to be readily dissolved in organic solvents and cast into tough, high-quality films, which is essential for fabricating uniform device layers ntu.edu.tw.
The method of film fabrication plays a crucial role. For instance, a continuous in-situ polymerization method has been used to prepare highly uniform and stable electrochromic films directly on conductive substrates mdpi.com. Such techniques ensure excellent adhesion and consistent morphology, which are vital for achieving high performance and durability in electrochromic devices mdpi.com. Furthermore, post-fabrication modification, such as the electrochemical crosslinking of a polymer film, can fundamentally alter its properties. This process can render the film insoluble and more robust, which enhances its stability for long-term device operation researchgate.net. Therefore, controlling the polymer's morphology and the film fabrication process is a key strategy for optimizing the final material's performance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
